molecular formula C7H9BN2O4 B578199 2-(Aminomethyl)-5-nitrophenylboronic acid CAS No. 1217500-83-8

2-(Aminomethyl)-5-nitrophenylboronic acid

Cat. No.: B578199
CAS No.: 1217500-83-8
M. Wt: 195.969
InChI Key: MJBZXZUOCPVLRP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-5-nitrophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki coupling. The presence of both an amino group and a nitro group on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-nitrophenylboronic acid typically involves the nitration of a phenylboronic acid derivative followed by the introduction of an aminomethyl group. One common method involves the nitration of phenylboronic acid using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position. The resulting nitrophenylboronic acid is then subjected to a reductive amination reaction using formaldehyde and a suitable reducing agent, such as sodium cyanoborohydride, to introduce the aminomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-nitrophenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The boronic acid group can participate in Suzuki coupling reactions with halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Palladium catalysts and bases like potassium carbonate in an organic solvent such as toluene.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-(Aminomethyl)-5-nitrophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-nitrophenylboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the amino and nitro groups, making it less versatile in certain reactions.

    2-(Aminomethyl)phenylboronic acid: Similar structure but without the nitro group, affecting its reactivity and applications.

    5-Nitrophenylboronic acid: Lacks the aminomethyl group, limiting its use in certain synthetic applications.

Uniqueness

2-(Aminomethyl)-5-nitrophenylboronic acid is unique due to the presence of both an amino group and a nitro group on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions and applications. This dual functionality allows for a broader range of synthetic and research applications compared to its simpler analogs.

Properties

IUPAC Name

[2-(aminomethyl)-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3,11-12H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBZXZUOCPVLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)[N+](=O)[O-])CN)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675155
Record name [2-(Aminomethyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-83-8
Record name [2-(Aminomethyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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